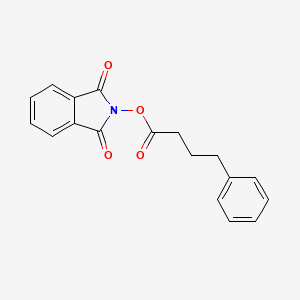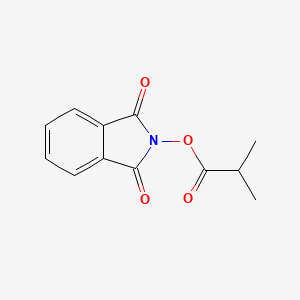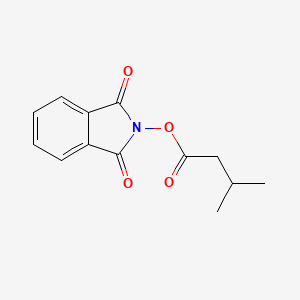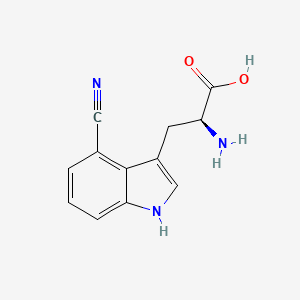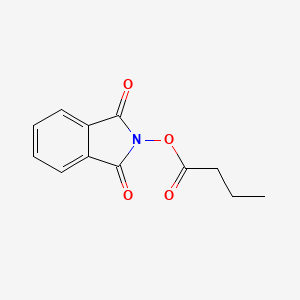
1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL butanoate
Overview
Description
The compound “1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL butanoate” is a chemical compound with a complex structure. It is related to other compounds such as potassium {3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]phenyl}trifluoroboranuide and 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-fluorobenzoate .
Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups. The related compound, Methyl 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanoate, has a molecular weight of 247.25 .Scientific Research Applications
Synthesis and Chemical Transformations : Ethyl (Z)-2-(2,3-dihydro-1,3-dioxo-1H-isoindol-2-yl)-3-(dimethylamino)propenoate, a compound derived from 1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL butanoate, is synthesized and transformed into various substituted products, showing potential in chemical synthesis and modifications (Bevk et al., 2001).
Heparanase Inhibition and Anti-Angiogenic Effects : Derivatives of 2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acids, closely related to 1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL butanoate, are found to be potent inhibitors of the enzyme heparanase. These compounds display significant inhibitory activity and selectivity, and also demonstrate anti-angiogenic effects, suggesting potential applications in therapeutic agent design (Courtney et al., 2004).
Treatment of Sickle Cell Disease : Some compounds including 1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl derivatives were evaluated for their potential in treating sickle cell disease. They showed non-genotoxic effects in vivo, indicating their potential as safer alternatives to existing treatments (dos Santos et al., 2011).
DNA Hybridization Electrochemical Sensor : A study reports the use of a polymer derived from 1,3-dioxo-1,3-dihydro-isoindol-2-yl for electrochemical hybridization sensors. This application is significant in the field of biosensors and bioelectronics (Cha et al., 2003).
Pharmaceutical and Chemical Synthesis : Various chemical reactions and syntheses involving 1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL butanoate derivatives are reported, showing the compound's versatility in chemical synthesis and potential pharmaceutical applications (Döpp et al., 2006).
Metal Complexes and Supramolecular Structures : The reaction of triphenyltin(IV) hydroxide with derivatives of 1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL butanoate results in complexes with interesting supramolecular structures, indicating potential applications in materials science and coordination chemistry (Liu et al., 2011).
properties
IUPAC Name |
(1,3-dioxoisoindol-2-yl) butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-2-5-10(14)17-13-11(15)8-6-3-4-7-9(8)12(13)16/h3-4,6-7H,2,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHNXVNPQGLYWAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)ON1C(=O)C2=CC=CC=C2C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dioxoisoindolin-2-yl butyrate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3S,6R)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-methylmorpholine-3-carboxylic acid](/img/structure/B8074555.png)

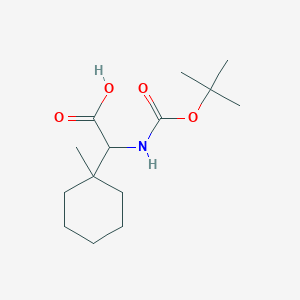
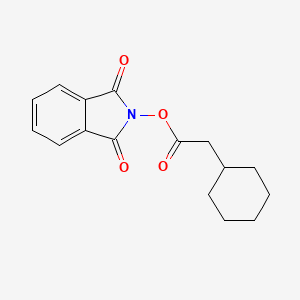
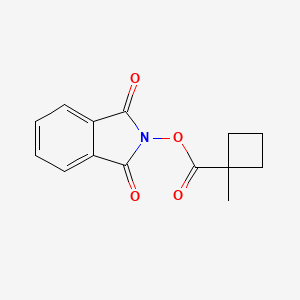

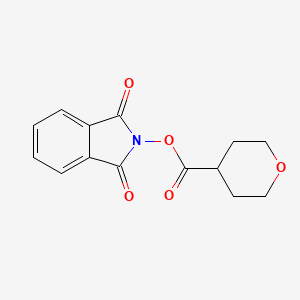
![rac-(1R,3S)-3-{[(tert-butoxy)carbonyl]amino}-2,3-dihydro-1H-indene-1-carboxylic acid](/img/structure/B8074621.png)

